molecular formula C28H54ClN5O4Si3 B121224 2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine CAS No. 195727-26-5

2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine

Cat. No.: B121224
CAS No.: 195727-26-5
M. Wt: 644.5 g/mol
InChI Key: RKPWDVVMCBUEMP-UMCMBGNQSA-N
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Description

2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is a synthetic compound used primarily in biochemical research. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine typically involves the protection of the hydroxyl groups of adenosine with tert-butyldimethylsilyl (TBDMS) groups. This is followed by chlorination at the 2-position. The reaction conditions often include the use of a base such as imidazole and a chlorinating agent like thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and equipment to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Deprotection Reactions: The TBDMS groups can be removed under acidic or basic conditions to yield the parent adenosine compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions using hydrochloric acid can be used to remove the TBDMS groups.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield a 2-amino derivative of the compound.

    Deprotection Reactions: The major product is adenosine, with the TBDMS groups removed.

Scientific Research Applications

2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is used in various scientific research applications, including:

    Chemistry: As a protected form of adenosine, it is used in the synthesis of nucleoside analogs and other derivatives.

    Biology: It serves as a tool for studying adenosine-related biochemical pathways and processes.

    Medicine: Research into potential therapeutic applications, such as antiviral and anticancer activities, often involves this compound.

    Industry: It is used in the development of biochemical assays and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-adenosine: Lacks the TBDMS protection groups, making it more reactive in certain biochemical processes.

    2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine: Similar but without the chlorine atom at the 2-position.

Uniqueness

2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is unique due to the combination of the chlorine atom and the TBDMS protection groups. This allows for selective reactions and modifications, making it a valuable tool in synthetic and biochemical research .

Properties

IUPAC Name

9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54ClN5O4Si3/c1-26(2,3)39(10,11)35-16-18-20(37-40(12,13)27(4,5)6)21(38-41(14,15)28(7,8)9)24(36-18)34-17-31-19-22(30)32-25(29)33-23(19)34/h17-18,20-21,24H,16H2,1-15H3,(H2,30,32,33)/t18-,20-,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPWDVVMCBUEMP-UMCMBGNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54ClN5O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444232
Record name 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195727-26-5
Record name 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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